6-Fluoro-5-iodopyridin-2-ol

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a heterocyclic organic compound with the formula C5H5N, and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. bohrium.comwikipedia.org The pyridine ring is a key structural motif found in numerous natural products, including vitamins and alkaloids, as well as in a vast array of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net The presence of the nitrogen atom in the six-membered ring imparts unique chemical properties, influencing the compound's basicity, reactivity, and ability to coordinate with metal ions. wikipedia.org

In organic synthesis, pyridine derivatives serve as versatile precursors and intermediates for the construction of more complex molecules. organic-chemistry.orgorganic-chemistry.org They participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net The development of efficient methods for the synthesis of substituted pyridines remains an active area of research, with multicomponent reactions and transition-metal-catalyzed cyclizations offering innovative routes to these valuable compounds. bohrium.comresearchgate.net

The significance of pyridine derivatives is particularly pronounced in medicinal chemistry. The pyridine scaffold is a common feature in many approved drugs, where it can act as a pharmacophore, engaging with biological targets, or as a bioisostere, replacing other aromatic rings to modulate a compound's physicochemical properties and improve its therapeutic profile. researchgate.net Pyridine-containing drugs have been developed for a wide range of therapeutic areas, including as anticancer agents, antivirals, antifungals, and treatments for cardiovascular and central nervous system disorders. researchgate.net

The Role of Halogenation in Modifying Pyridine Reactivity and Bioactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring is a powerful strategy for modulating the chemical and biological properties of these derivatives. Halogenation can significantly alter a molecule's electronics, lipophilicity, and metabolic stability, thereby influencing its reactivity in chemical synthesis and its potency and pharmacokinetic properties as a drug candidate. nsf.govnih.gov

From a synthetic perspective, halogens serve as versatile handles for further functionalization. nih.gov The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. The differential reactivity of the various halogens (I > Br > Cl > F) in these reactions enables selective and sequential transformations on polyhalogenated pyridines.

In medicinal chemistry, halogenation can lead to enhanced binding affinity of a drug to its target protein through the formation of halogen bonds, a type of non-covalent interaction. Furthermore, the introduction of fluorine, in particular, can block sites of metabolism, thereby increasing the drug's half-life. The strategic placement of halogens can therefore be a key element in the design of new therapeutic agents. acs.orgnih.gov However, the regioselective halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh reaction conditions or the use of directing groups. nsf.govchemrxiv.org

Overview of 6-Fluoro-5-iodopyridin-2-ol within the Pyridinol Chemical Space

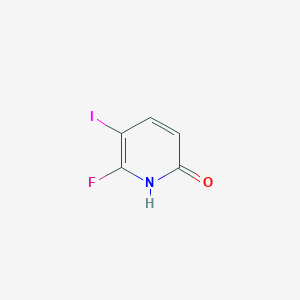

This compound is a specific example of a halogenated pyridinol, a subclass of pyridine derivatives characterized by the presence of a hydroxyl group and at least one halogen atom on the pyridine ring. Its chemical formula is C5H3FINO and it has a molecular weight of 238.99 g/mol . americanelements.com This compound, also known by its tautomeric form 6-fluoro-5-iodo-2(1H)-pyridinone, is a solid at room temperature. americanelements.com

The chemical structure of this compound is notable for the presence of two different halogen atoms, fluorine and iodine, at positions 6 and 5 respectively, and a hydroxyl group at position 2. This unique substitution pattern makes it a valuable building block in organic synthesis. The iodine atom can be selectively targeted in cross-coupling reactions due to its higher reactivity compared to the more inert C-F bond. The hydroxyl group, in its pyridinone tautomeric form, offers a site for N-alkylation or other modifications.

The combination of a fluoro substituent, an iodo substituent, and a pyridinol core suggests potential applications in medicinal chemistry and materials science. While specific research on the biological activity of this compound is not extensively documented in the provided search results, the broader class of halogenated pyridinols has been investigated for various therapeutic applications, including as enzyme inhibitors and anticancer agents. nih.gov The strategic placement of the fluorine and iodine atoms could influence its interactions with biological targets and its metabolic profile.

| Property | Value | Source |

| Chemical Formula | C5H3FINO | americanelements.com |

| Molecular Weight | 238.99 g/mol | americanelements.com |

| IUPAC Name | 6-fluoro-5-iodo-1H-pyridin-2-one | americanelements.com |

| Synonyms | This compound; 6-Fluoro-5-iodo-2(1H)-pyridinone | americanelements.com |

| CAS Number | 884660-48-4 | americanelements.combldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOZRTIYHZBEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743663 | |

| Record name | 6-Fluoro-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884660-48-4 | |

| Record name | 6-Fluoro-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 6-Fluoro-5-iodopyridin-2-ol, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the 3-position and the proton at the 4-position would likely appear as doublets due to coupling with each other. The presence of the fluorine atom at the 6-position may introduce further long-range coupling, affecting the multiplicity of the signal for the proton at the 4-position. The hydroxyl proton at the 2-position would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 7.0 | d | 8.0 - 9.0 |

| H-4 | 7.5 - 8.0 | dd | 8.0 - 9.0, ~2.0 (H-F) |

| OH | Variable | br s | - |

Note: This is a predicted data table based on the structure. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The ¹³C NMR spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbon atom attached to the iodine (C-5) will have a chemical shift influenced by the heavy atom effect. The carbon bearing the hydroxyl group (C-2) will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 160 - 165 | s |

| C-3 | 110 - 115 | d |

| C-4 | 140 - 145 | s |

| C-5 | 80 - 85 | s |

| C-6 | 155 - 160 | d |

Note: This is a predicted data table based on the structure. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 6-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Any discrepancies in ¹⁹F NMR chemical shifts can often be attributed to solvent polarity or concentration effects, and standardization of measurements is crucial for comparative analysis.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable insights into the electronic structure of nitrogen-containing heterocycles. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the pyridine ring. The chemical shift of this nitrogen would be influenced by the electron-withdrawing effects of the fluorine and iodine substituents, as well as the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₅H₃FINO), HRMS would confirm the molecular weight with high precision. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable. The high accuracy of HRMS allows for confident identification of the compound by distinguishing its exact mass from other potential compounds with the same nominal mass. nih.govnih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 239.9321 |

| [M-H]⁻ | 237.9165 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Spectroscopic and Structural Analysis of this compound

Introduction

This compound, with the chemical formula C₅H₃FINO and CAS number 884660-48-4, is a halogenated pyridine derivative. The arrangement of a fluorine atom, an iodine atom, and a hydroxyl group on the pyridine ring suggests its potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. A comprehensive understanding of its spectroscopic and structural characteristics is essential for its application in research and development. This article focuses on the detailed spectroscopic characterization and structural elucidation of this compound, based on available analytical data.

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's molecular weight, fragmentation patterns, functional groups, and three-dimensional structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, detection, and identification of chemical compounds. While several chemical suppliers indicate the availability of LC-MS data for this compound, specific fragmentation data from tandem mass spectrometry (MS/MS) is not extensively detailed in publicly accessible literature. bldpharm.com

An LC-MS/MS analysis would typically involve the separation of the compound from a mixture using high-performance liquid chromatography (HPLC), followed by ionization and mass analysis. The precursor ion corresponding to the molecular weight of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern would provide valuable information for confirming the compound's structure.

Table 1: Hypothesized LC-MS/MS Parameters for this compound

| Parameter | Expected Value/Characteristic |

| Precursor Ion (Positive Mode) | m/z 240.9 [M+H]⁺ |

| Precursor Ion (Negative Mode) | m/z 238.9 [M-H]⁻ |

| Expected Fragmentation | Loss of HI, CO, and other neutral fragments |

| Chromatographic Conditions | Typically a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate. |

Note: This table is based on the general principles of mass spectrometry and the known structure of the compound, as specific experimental data is not available.

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. For the related compound, 6-Fluoro-5-iodopyridin-2-amine, an ESI-MS analysis has been used to verify the molecular ion peak. A similar approach would be applicable to this compound.

Given the molecular weight of 238.99 g/mol for this compound, the ESI-MS spectrum would be expected to show a prominent molecular ion peak. In positive ion mode, this would likely correspond to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 240.9. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 238.9.

Table 2: Predicted ESI-MS Molecular Ion Peaks for this compound

| Ionization Mode | Predicted Ion | Calculated m/z |

| Positive | [M+H]⁺ | 240.9 |

| Negative | [M-H]⁻ | 238.9 |

Note: These values are theoretical and await experimental confirmation.

The key functional groups in this compound are the O-H group of the hydroxypyridine, the C-F bond, the C-I bond, and the aromatic pyridine ring. The O-H stretching vibration is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 600 cm⁻¹, respectively.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Hydroxyl (O-H) | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Pyridine Ring (C=C, C=N) | 1400-1600 | Stretching |

| C-O | 1200-1300 | Stretching |

| C-F | 1000-1200 | Stretching |

| C-I | 500-600 | Stretching |

Note: The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly available databases. For related halogenated pyridines, X-ray crystallography has been employed to analyze bond lengths and angles, particularly in the context of their coordination chemistry with transition metals. A similar study on this compound would provide invaluable insight into its solid-state conformation and packing.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridine ring in this compound is expected to exhibit characteristic absorption bands in the UV region.

While a specific UV-Vis spectrum for this compound is not available, studies on analogous compounds like 6-Fluoro-5-iodopyridin-2-amine suggest that monitoring UV-Vis absorbance can be useful in studying its coordination with transition metals. The absorption maxima (λ_max) for this compound would likely be influenced by the solvent polarity and the electronic effects of the fluoro, iodo, and hydroxyl substituents on the pyridine ring.

Reactivity and Reaction Mechanisms of 6 Fluoro 5 Iodopyridin 2 Ol

Reactivity of Pyridin-2-ol Moieties

The pyridin-2-ol structure is central to the reactivity of 6-fluoro-5-iodopyridin-2-ol. This moiety exists in a tautomeric equilibrium with its corresponding pyridone form. The presence of both a nitrogen and an oxygen atom capable of donating electrons defines its characteristic reactivity.

Ambident Nucleophilicity of Pyridin-2-ols

Pyridin-2-ols, or more accurately their conjugate bases, the pyridin-2-olates, are classic examples of ambident nucleophiles, possessing two distinct nucleophilic centers: the nitrogen and the oxygen atoms. researchgate.netdalalinstitute.com This dual reactivity allows them to react with electrophiles at either site, leading to N-substituted or O-substituted products, respectively. nih.gov

The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion. nih.gov Quantum chemical calculations have shown that while N-attack is generally thermodynamically favored, the attack at the oxygen is often intrinsically (kinetically) favored. nih.gov For instance, reactions with highly reactive electrophiles, such as certain benzhydrylium ions, can result in mixtures of N- and O-attack products under kinetic control. nih.gov Conversely, reactions with stabilized electrophiles often proceed under thermodynamic control to yield the more stable N-substituted pyridones exclusively. nih.gov

The Hard-Soft Acid-Base (HSAB) principle provides a framework for predicting the outcome. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. The solvent also plays a crucial role; polar aprotic solvents can solvate the cation, making the more electronegative oxygen atom more available for attack. dalalinstitute.com

| Factor | Favors N-Alkylation | Favors O-Alkylation | Rationale |

|---|---|---|---|

| Electrophile Reactivity | Less reactive (thermodynamic control) | Highly reactive (kinetic control) | The N-substituted product is typically the more thermodynamically stable isomer. nih.gov |

| HSAB Principle | Soft Electrophiles | Hard Electrophiles | The nitrogen atom is a softer nucleophilic center than the oxygen atom. dalalinstitute.com |

| Solvent | Polar Protic | Polar Aprotic | Polar aprotic solvents solvate the cation, exposing the anionic oxygen atom. dalalinstitute.com |

| Counterion | Coordinating (e.g., Li+) | Non-coordinating (e.g., NBu4+) | Coordinating cations can associate with the oxygen atom, sterically hindering O-alkylation. nih.gov |

Influence of Halogen Substituents on Reactivity

The presence of fluorine and iodine atoms on the pyridine (B92270) ring significantly modulates the reactivity of the pyridin-2-ol moiety. Halogens are electron-withdrawing groups, which decrease the electron density of the aromatic ring. nih.gov This electronic effect influences both the acidity of the hydroxyl group and the nucleophilicity of the corresponding pyridin-2-olate anion.

Chemical Transformations Involving the Halogen Atoms

The carbon-halogen bonds in this compound are sites for a variety of important chemical transformations. The difference in the reactivity between the carbon-iodine and carbon-fluorine bonds allows for selective functionalization of the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. merckmillipore.comresearchgate.net In this compound, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in typical cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. beilstein-journals.orgmdpi.com This differential reactivity allows for the selective substitution of the iodine atom, leaving the fluorine atom intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound to form a new C-C bond. merckmillipore.com

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, providing access to substituted alkynes. merckmillipore.combeilstein-journals.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl iodide with an alkene. merckmillipore.com

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | C-C (sp2-sp2) | Pd catalyst (e.g., Pd(PPh3)4), Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene (e.g., H2C=CHR) | C-C (sp2-sp2) | Pd catalyst, Base |

Halogen-Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgwikipedia.org This rearrangement typically occurs upon treatment of a haloaromatic compound with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. nih.govscribd.com The reaction proceeds through a series of deprotonation and halogen-metal exchange steps, with thermodynamics being the sole driving force. wikipedia.org

For dihalopyridines, the halogen dance can lead to complex product mixtures if not carefully controlled. nih.gov The process often involves a 1,2-halogen shift. clockss.org In the case of this compound, treatment with a strong base could potentially induce the migration of the iodine atom. The selectivity of such a reaction would be highly dependent on the reaction conditions, particularly the temperature, as the kinetically formed lithiated species can rearrange to a more thermodynamically stable intermediate at higher temperatures. nih.gov

Nucleophilic Displacement of Halogens

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for halopyridines. In this mechanism, a nucleophile attacks the carbon atom bearing a halogen, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The reaction is favored when the pyridine ring is activated by electron-withdrawing groups.

In this compound, the fluorine atom at the C6 position is activated towards SNAr by the ring nitrogen atom. Fluorine is an excellent leaving group in SNAr reactions. In contrast, the iodine atom at C5 is not in an activated position (ortho or para to the nitrogen) and is a much poorer leaving group in this type of reaction. Therefore, nucleophilic displacement would be expected to occur selectively at the C6 position, replacing the fluorine atom. Studies on related 2-chloropyridines have demonstrated the feasibility of such nucleophilic displacements, with reactivity being highly dependent on the solvent and the specific substituents on the pyridine ring.

Regioselective Reactions and Selectivity Control

The distinct electronic and steric environment of each position on the this compound ring is the basis for achieving regioselectivity in its chemical transformations.

Cross-Coupling Reactions: The iodine atom at the C5 position is the most probable site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to ensure exclusive reaction at this site, leaving the C-F bond intact. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst with appropriate phosphine ligands would selectively activate the C-I bond for the formation of a new carbon-carbon bond.

Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C-I bond in cross-coupling, the C-F bond at the C6 position can undergo nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the adjacent iodine atom can activate this position towards attack by strong nucleophiles. Selectivity for SNAr at the C6 position over reaction at the C5 position would depend on the nature of the nucleophile and the absence of a suitable metal catalyst for cross-coupling.

Control of Selectivity: Achieving a high degree of selectivity in the reactions of this compound hinges on the careful selection of reaction parameters. For instance, to favor cross-coupling at the C5 position, one would employ a palladium-based catalytic system. Conversely, to encourage nucleophilic attack at the C6 position, a strong nucleophile in a polar aprotic solvent would be utilized, without a palladium catalyst. The pyridin-2-ol/pyridone tautomerism can also be exploited; for example, O-alkylation or N-alkylation can be directed by the choice of base and solvent, which in turn influences the electronic properties of the ring and the reactivity of the halogen substituents.

Reaction Kinetics and Thermodynamics

The kinetics of cross-coupling reactions at the C5-iodo position would be influenced by the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, which is typically the rate-determining step. The electronic nature of the pyridine ring, as modulated by the fluoro and hydroxyl/pyridone groups, would affect the energy of this transition state.

Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reactivity and reaction mechanisms of molecules like this compound in the absence of extensive experimental data.

DFT calculations can be employed to model the electronic structure of this compound and its tautomer. These calculations can provide insights into:

Molecular Geometries: Optimization of the ground state geometries of both the pyridin-2-ol and pyridone tautomers to determine their relative stabilities.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Charge Distribution: Analysis of the partial atomic charges to identify electron-rich and electron-deficient centers, which can guide the understanding of regioselectivity.

Bond Dissociation Energies: Calculation of the C-I and C-F bond dissociation energies to quantitatively assess the relative reactivity of these sites in processes like oxidative addition.

A hypothetical data table generated from DFT calculations could look like this:

| Property | This compound | 6-Fluoro-5-iodo-1H-pyridin-2-one |

| Relative Energy (kcal/mol) | 0.0 | Calculated Value |

| HOMO Energy (eV) | Calculated Value | Calculated Value |

| LUMO Energy (eV) | Calculated Value | Calculated Value |

| C-I Bond Length (Å) | Calculated Value | Calculated Value |

| C-F Bond Length (Å) | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

DFT can also be used to model the entire reaction coordinate for potential reactions of this compound. This involves:

Locating Transition States: Identifying the geometry and energy of the transition state for a given reaction step (e.g., oxidative addition in a cross-coupling reaction or the Meisenheimer complex in an SNAr reaction).

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is directly related to the reaction rate.

Mapping Reaction Pathways: By connecting reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed, offering a comprehensive understanding of the reaction mechanism.

For example, modeling the oxidative addition of the C-I bond to a palladium(0) catalyst would involve calculating the energy profile of the reaction, including the formation of the initial π-complex, the transition state for bond cleavage, and the final palladium(II) product. This would provide valuable mechanistic insights and allow for a comparison of the reactivity at the C-I versus the C-F position.

As a Privileged Scaffold in Drug Discovery

Pyridinone structures are considered "privileged scaffolds" in drug discovery. nih.gov This designation is due to their ability to bind to a wide range of biological targets with high affinity, serving as a foundational structure for developing various therapeutic agents. nih.gov The pyridinone core is a key feature in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov Its six-membered heterocyclic structure can be readily modified at multiple positions, allowing chemists to fine-tune properties like polarity, lipophilicity, and hydrogen-bonding capacity to optimize interaction with specific biological targets. nih.gov

The pyridinone scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often implicated in tumor growth. nih.govresearchgate.net Pyridinone derivatives have been successfully developed to target several kinases.

For instance, a series of 4-anilino-5-carboxamido-2-pyridones were designed as potent inhibitors of Mitogen-Activated Protein Kinase Kinase (MEK1). acs.org Another study reported the synthesis of pyridin-2(1H)-one derivatives that exhibited inhibitory activity against c-Src kinase, a protein over-expressed in many human tumors. nih.gov Furthermore, new O-alkyl pyridine derivatives have been synthesized as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, another important target in oncology. researchgate.nettandfonline.com The pyridine ring is a common element in the backbones of many anticancer drugs and PIM-1 inhibitors. researchgate.net

Below is a table summarizing the activity of selected pyridinone-based kinase inhibitors.

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values |

| 4-Anilino-5-carboxamido-2-pyridones | MEK1 | 4'-iodide substitution provided superior potency compared to 4'-bromide. acs.org | 4'-acetylene derivative: 0.100 µM (enzyme assay), 0.021 µM (cellular assay). acs.org |

| Pyridin-2(1H)-one derivatives | c-Src Kinase | Compound 36 showed the highest inhibition. nih.gov No significant activity was seen against EGFR, MAPK, and PDK. nih.gov | Compound 36 : 12.5 µM. nih.gov Eight other compounds had IC₅₀ < 25 µM. nih.gov |

| Aromatic O-alkyl pyridine derivatives | PIM-1 Kinase | Compounds 4c and 4f showed potent PIM-1 kinase inhibitory activity and induced apoptosis in cancer cell lines. tandfonline.com | Compound 4c : 0.110 µM. tandfonline.com Compound 4f : 0.095 µM. tandfonline.com |

Fragment-based drug discovery (FBDD) is a method that identifies small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly to a biological target. wikipedia.orgfrontiersin.orgrowansci.com These initial hits are then optimized by growing, linking, or merging them to produce a more potent lead compound. wikipedia.orgfrontiersin.org

The pyridinone/pyridinol scaffold is highly valuable in FBDD due to its favorable properties. nih.gov Its small size allows it to efficiently explore the chemical space of a target's binding site. rowansci.com The ability of the pyridinone ring to serve as both a hydrogen bond donor and acceptor facilitates critical interactions with protein targets. nih.gov This versatility has led to its wide application in designing kinase hinge-binding motifs and other biomolecular mimetics. nih.gov For example, a high-throughput X-ray crystallography screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand for the endonuclease of the influenza PA subunit, demonstrating the utility of the pyridinol fragment in identifying novel inhibitors. nih.gov

Role as a Synthetic Intermediate for Bioactive Molecules

Halogenated pyridines, such as 2-Fluoro-5-iodopyridine (B1304895), are crucial building blocks in synthetic organic chemistry. chemimpex.comsigmaaldrich.com The presence of both fluorine and iodine atoms on the pyridine ring provides unique reactivity, allowing for participation in diverse chemical reactions like cross-coupling and nucleophilic substitutions. chemimpex.com This makes compounds like this compound valuable intermediates for synthesizing more complex, biologically active molecules. chemimpex.combldpharm.com

The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is critical for diagnosing and studying diseases. rsc.org These techniques rely on molecules labeled with radioisotopes. This compound, containing both fluorine and iodine, serves as a versatile precursor for creating such agents. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F) for PET imaging, while the iodine can be replaced with radioisotopes like Iodine-123 (¹²³I) for SPECT imaging.

For example, derivatives of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY) have been developed as SPECT probes for β-amyloid plaques in Alzheimer's disease. nih.gov Subsequent research focused on creating ¹⁸F-labeled versions of IMPY for PET imaging, which offers higher resolution. nih.gov The synthesis of these agents often involves the use of halogenated pyridine precursors to introduce the necessary radioisotope in the final step. nih.gov

Nicotinic acetylcholine receptors (nAChRs) are important targets for neurological and psychiatric disorders. mdpi.com The synthesis of novel ligands that modulate these receptors often employs halogenated pyridine intermediates. The fluorine and iodine atoms on a precursor like this compound can be used as handles for synthetic modifications or to directly influence binding affinity.

For instance, fluoropyridine analogues of the potent nicotinic agonist UB-165 have been synthesized to explore structure-activity relationships. nih.govresearchgate.net In these syntheses, halogenated pyridines were used to create the necessary organometallic reagents for Suzuki and Negishi coupling reactions, demonstrating the importance of such intermediates in building the final bioactive molecule. nih.govresearchgate.net One of the synthesized fluoro-analogues retained high binding affinity for both α4β2 and α7 nicotinic receptors in the rat brain. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridinol Derivatives

Structure-activity relationship (SAR) analysis is a fundamental process in drug discovery that explores how chemical modifications to a molecule's structure affect its biological activity. oncodesign-services.com By systematically altering functional groups on a core scaffold like pyridinol, researchers can identify which structural features are essential for potency, selectivity, and other desirable properties. oncodesign-services.comnih.gov

SAR studies on pyridine derivatives have revealed key insights into optimizing their biological effects. nih.govmdpi.com For antiproliferative activity, the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups on the pyridine ring have been shown to enhance activity against various cancer cell lines. nih.gov Conversely, the addition of bulky groups or certain halogens can sometimes decrease activity. nih.gov

In the context of kinase inhibition, SAR studies of 4-anilino-5-carboxamido-2-pyridone MEK1 inhibitors investigated variations in the carboxamide side chain, substitution on the pyridone nitrogen, and replacement of a 4'-iodide group. acs.org The results indicated that the 4'-iodide was superior for potency, and that a hydrogen bond to the amino acid Ser212 was crucial for inhibitory activity. acs.org

The table below highlights key SAR findings for different series of pyridinol/pyridinone derivatives.

| Compound Series | Biological Target | Favorable Structural Features | Unfavorable Structural Features |

| Pyridine Derivatives | Cancer Cell Lines | -OMe, -OH, -C=O, and -NH₂ groups enhance antiproliferative activity. nih.gov | Bulky groups and certain halogens can lower activity. nih.gov |

| 4-Anilino-5-carboxamido-2-pyridones | MEK1 Kinase | 4'-iodide on the aniline ring provides superior potency. acs.org A hydrogen bond to Ser212 is critical. acs.org | Loss of the hydrogen bond to Ser212 due to tautomerization leads to a drop in activity. acs.org |

| Imidazo[1,2-a] pyridine derivatives | Nek2 Kinase | SAR analysis led to the discovery of compound 28e with potent activity. nih.gov | Specific structural modifications that reduce activity were not detailed in the abstract. nih.gov |

Impact of Fluorine and Iodine Substituents on Biological Activity

The introduction of halogen atoms, particularly fluorine and iodine, into a pharmacologically active scaffold can significantly modulate its biological properties. Fluorine, being the most electronegative element, can alter the electronic distribution within a molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced binding affinity to target proteins and improved metabolic stability by blocking sites susceptible to enzymatic degradation. The presence of a fluorine atom can also increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes.

Iodine, on the other hand, is a larger and more polarizable halogen. Its presence can introduce steric bulk, which can be beneficial for optimizing interactions within a protein's binding pocket. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The combination of both a fluorine and an iodine atom on the pyridin-2-ol ring presents a unique opportunity to fine-tune the molecule's properties, potentially leading to compounds with enhanced potency and selectivity. Studies on other halogenated pyridinones have shown that such substitutions can lead to potent antitumor activity. nih.gov

Modulation of Physicochemical Properties for Drug-Likeness

The "drug-likeness" of a molecule is a complex balance of various physicochemical properties that determine its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution with fluorine and iodine on the pyridin-2-ol core can significantly influence these properties.

Lipophilicity: Fluorine substitution often increases lipophilicity, which can improve membrane permeability and oral absorption. However, an excessive increase in lipophilicity can lead to poor solubility and increased metabolic clearance. The presence of the polar hydroxyl group in this compound helps to balance this effect.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can enhance the metabolic stability and prolong the half-life of a drug candidate.

Hydrogen Bonding: The hydroxyl group and the ring nitrogen of the pyridin-2-ol core can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for binding to biological targets and for aqueous solubility.

By carefully considering the interplay of these factors, medicinal chemists can utilize this compound as a scaffold to design drug candidates with optimized pharmacokinetic profiles.

Pharmacological Activities of Related Pyridinone and Pyridine Compounds

The pyridinone and pyridine scaffolds are present in a wide range of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.

Numerous pyridin-2-one derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. For instance, certain functionalized pyridin-2-ones have demonstrated potent antitumor activity against various human tumor cell lines, with some compounds showing greater activity than the established anticancer drug cisplatin. The introduction of halogen atoms, as seen in 5-halogenated-7-azaindolin-2-one derivatives, has been shown to result in potent antitumor activity. nih.gov The presence of a copper complex with a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone derivative also exhibited excellent antitumor activity. nih.gov A novel pyridine derivative, LHT-17-19, has demonstrated both antitumor and antimetastatic properties in lung cancer models. rrpharmacology.ru

Pyridine-containing compounds are known for their antimicrobial and anti-inflammatory activities. mdpi.comnih.gov They can exhibit broad-spectrum activity against various bacteria and fungi. The mechanism of antimicrobial action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Fluoroquinolones, a major class of antibiotics, feature a fluorinated pyridine-like ring system. mdpi.com Additionally, certain pyridine derivatives have shown anti-inflammatory effects by modulating the production of inflammatory mediators.

The pyridine nucleus is a key structural feature in several compounds with activity in the central nervous system (CNS). nih.gov Various substituted pyridines and pyridinones have been synthesized and evaluated for their anticonvulsant properties, showing potential in the management of seizures. Furthermore, some pyridine derivatives have been investigated as antidepressant agents. These compounds may exert their effects by modulating the levels of neurotransmitters in the brain or by interacting with specific receptors involved in mood regulation. The development of CNS-permeable compounds is a key challenge in this area, and the physicochemical properties of molecules like this compound could be tailored to improve brain penetration. acs.org

In Silico Evaluation of ADMET Parameters

While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not available in the reviewed literature, computational tools are routinely used in modern drug discovery to predict the pharmacokinetic and toxicological properties of new chemical entities.

For a molecule like this compound, an in silico evaluation would typically involve the prediction of parameters such as:

Oral Bioavailability: Predicting the fraction of an orally administered dose that reaches systemic circulation.

Blood-Brain Barrier Permeability: Assessing the potential of the compound to cross into the central nervous system.

Cytochrome P450 Inhibition: Predicting potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

Hepatotoxicity and Cardiotoxicity: Estimating the potential for liver and heart-related toxicities.

Ames Mutagenicity: Predicting the mutagenic potential of the compound.

Such computational predictions, although not a substitute for experimental validation, can provide valuable insights early in the drug discovery process, helping to prioritize compounds with favorable ADMET profiles and identify potential liabilities that need to be addressed through chemical modification. The physicochemical properties of oral drugs are a key consideration in these predictions. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Diversification

The presence of two distinct halogen atoms at the 5- and 6-positions of the pyridin-2-one ring provides a fertile ground for developing diverse synthetic strategies. The differential reactivity of the carbon-iodine and carbon-fluorine bonds can be exploited for selective functionalization.

Future synthetic research could focus on:

Selective Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the selective introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups) at the 5-position while leaving the fluorine atom intact for subsequent modifications or for its inherent electronic contributions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the ortho and para positions. While the 6-position is adjacent to the ring nitrogen, which also influences reactivity, conditions could be optimized for the selective displacement of the fluorine atom by various nucleophiles.

Late-Stage Functionalization: Developing methods for the late-stage introduction of fluorine and iodine onto a pre-functionalized pyridin-2-ol scaffold would be highly valuable for generating libraries of analogues for biological screening.

A hypothetical reaction scheme illustrating the potential for diversification is presented below:

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| 6-Fluoro-5-iodopyridin-2-ol | Arylboronic acid, Pd catalyst, base | 6-Fluoro-5-arylpyridin-2-ol | Suzuki Coupling |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | 6-Fluoro-5-alkynylpyridin-2-ol | Sonogashira Coupling |

| 6-Fluoro-5-(substituted)pyridin-2-ol | Strong nucleophile (e.g., NaOMe) | 6-Methoxy-5-(substituted)pyridin-2-ol | Nucleophilic Aromatic Substitution |

Exploration of New Biological Targets and Therapeutic Areas

The pyridin-2-one scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The iodine atom, besides being a synthetic handle, can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Future research in this area should investigate the potential of this compound derivatives as:

Kinase Inhibitors: Many pyridinone-based compounds are known to target the hinge region of protein kinases. The specific substitution pattern of this compound could be exploited to design inhibitors with novel selectivity profiles.

Antiviral and Antimicrobial Agents: Fluorinated heterocycles have a proven track record in the development of antiviral and antimicrobial drugs. Screening of derivatives against a panel of viruses and bacteria could uncover new therapeutic leads.

Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be crucial for designing drugs that can cross the blood-brain barrier. Derivatives could be explored for their potential in treating neurological disorders.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Protein Kinases, DNA | The pyridinone core is a known scaffold for kinase inhibitors. Halogenation can enhance binding affinity and selectivity. |

| Infectious Diseases | Viral polymerases, Bacterial enzymes | Fluorinated nucleoside analogues are potent antiviral agents. The pyridine ring can mimic a nucleobase. |

| Neurology | GPCRs, Ion channels | The physicochemical properties imparted by the fluorine atom can be tuned for optimal CNS penetration and target engagement. |

Advanced Spectroscopic Techniques for In-Depth Characterization

While basic characterization of this compound would involve standard techniques like NMR, mass spectrometry, and IR spectroscopy, a deeper understanding of its structure and electronic properties can be gained through advanced spectroscopic methods.

Multinuclear NMR Spectroscopy: In addition to 1H and 13C NMR, 19F NMR would be crucial for confirming the presence and electronic environment of the fluorine atom. The coupling constants between fluorine and adjacent protons or carbons would provide valuable structural information.

X-ray Crystallography: Obtaining a crystal structure of this compound or its derivatives would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would be particularly insightful for understanding any potential halogen bonding involving the iodine atom.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict spectroscopic properties, molecular orbital energies, and reactivity, which can complement experimental data and guide synthetic efforts.

| Spectroscopic Technique | Information Gained |

| 19F NMR | Confirmation of fluorine incorporation, electronic environment of the fluorine atom, and coupling with other nuclei. |

| X-ray Crystallography | Definitive 3D structure, bond lengths and angles, intermolecular interactions (e.g., hydrogen bonding, halogen bonding). |

| IR Spectroscopy | Identification of functional groups (e.g., O-H, C=O, C-F, C-I bonds) and their vibrational frequencies. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern, confirming the elemental composition. |

Application in Materials Science and Agrochemicals

The unique electronic properties and potential for functionalization of this compound make it an interesting candidate for applications beyond pharmaceuticals.

Materials Science: Pyridine-containing polymers are known for their interesting electronic and optical properties. Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs). The presence of halogens can also impart flame-retardant properties.

Agrochemicals: Fluorinated and pyridine-based compounds are extensively used as herbicides, fungicides, and insecticides. The biological activity of derivatives of this compound could be screened to identify new agrochemical leads with improved efficacy and environmental profiles.

Sustainable and Scalable Production Methods

For any potential application of this compound to be realized, the development of sustainable and scalable synthetic routes is paramount. Future research should focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps through one-pot reactions, and employing catalytic methods over stoichiometric reagents would be key considerations.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes for selective halogenation or functionalization could provide a more sustainable alternative to traditional chemical methods.

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-Fluoro-5-iodopyridin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic substitution on pyridine precursors. For example, fluorination at the 6-position can be achieved using DAST (diethylaminosulfur trifluoride), while iodination at the 5-position may employ N-iodosuccinimide (NIS) under acidic conditions . Optimization involves adjusting reaction temperature (e.g., 0–60°C for fluorination) and stoichiometric ratios (e.g., 1.2 equivalents of NIS for selective iodination). Monitoring via TLC or HPLC is critical to minimize side products like di-iodinated derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for verifying fluorination (δ ≈ -120 ppm for aromatic F), while NMR identifies hydroxyl proton deshielding (δ ≈ 10–12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]: 268.94 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation under prolonged light exposure (half-life <30 days without UV protection). Store in amber vials at -20°C under inert gas (argon) to prevent oxidation of the hydroxyl group. Degradation products include 5-iodo-6-fluoropyridine (via dehydration) and iodobenzene derivatives, identifiable via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (enol-keto forms) or solvent effects. Use deuterated DMSO for NMR to stabilize the enolic form, and compare computed spectra (DFT/B3LYP/6-31G*) with experimental data. Cross-validate using X-ray crystallography (as in related pyridin-2-ol structures ). For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways .

Q. What strategies mitigate solubility challenges in cross-coupling reactions involving this compound?

- Methodological Answer : The compound’s low solubility in non-polar solvents limits Suzuki-Miyaura or Ullmann reactions. Strategies include:

- Solvent Systems : Use DMF/water (9:1) with phase-transfer catalysts (e.g., TBAB).

- Microwave Assistance : Enhance reaction rates at 100–120°C (20–60 min) to bypass solubility limitations .

- Protection of Hydroxyl Group : Temporarily protect with TBSCl (tert-butyldimethylsilyl chloride) to improve solubility in THF .

Q. How can discrepancies in reported biological activity data for derivatives be systematically addressed?

- Methodological Answer : Contradictions in IC values (e.g., kinase inhibition vs. cytotoxicity) may stem from assay conditions. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.